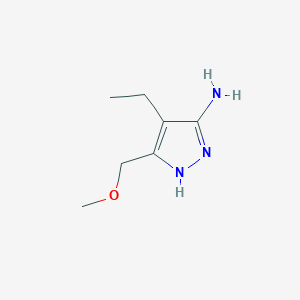
Acide 5-amino-1-(4-fluorophényl)-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, a related compound, 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, was efficiently synthesized through condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine, highlighting the versatility of synthetic strategies for pyrazole derivatives (Wu et al., 2006).
Molecular Structure Analysis
The molecular structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is characterized by the presence of pyrazole and carboxylic acid functional groups, contributing to its reactivity and interaction capabilities. The crystal structure of a related derivative, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, revealed that pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings, indicating the influence of molecular structure on the compound's properties (Kumar et al., 2018).
Applications De Recherche Scientifique
Applications anti-inflammatoires
Le composé s'est avéré posséder des activités anti-inflammatoires significatives . Il a été démontré qu'il inhibe l'expression et les activités de certains médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase inductible d'oxyde nitrique, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .
Potentiel inhibiteur de la COX-2
Le composé aurait un potentiel inhibiteur de la COX-2 . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.
Synthèse de dérivés de la pyrimidine
Le composé peut être utilisé dans la synthèse de dérivés de la pyrimidine . Les pyrimidines sont des composés hétérocycliques aromatiques qui présentent une variété d'effets pharmacologiques, notamment des antioxydants, des antibactériens, des antiviraux, des antifongiques, des antituberculeux et des anti-inflammatoires .
Recherche pharmacologique
Le composé est utilisé en recherche pharmacologique en raison de ses diverses activités biologiques . Il est utilisé dans le développement de nouveaux médicaments et thérapies.
Développement d'agents anti-inflammatoires
Le composé peut être utilisé dans le développement de nouvelles pyrimidines comme agents anti-inflammatoires . L'analyse SAR détaillée et les perspectives fournissent ensemble des indices pour la synthèse de nouveaux analogues de pyrimidine possédant des activités anti-inflammatoires améliorées avec une toxicité minimale .
Recherche en chimie organique
Le composé est utilisé en recherche en chimie organique, en particulier dans le développement de nouvelles méthodes de synthèse . Il est utilisé dans le développement de nouveaux protocoles de synthèse monotope, faciles, en un pot et multicomposants pour la synthèse de dérivés de 5-amino-1H-pyrazole-4-carbonitrile
Mécanisme D'action
Target of Action
The primary target of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein kinase that plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
It’s likely that the compound binds to the active site of the kinase, inhibiting its activity and thus affecting the downstream signaling pathways .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways related to inflammation, cell growth, and apoptosis .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the drug reaches the target site after administration .
Result of Action
Given its target, it’s likely that it could lead to reduced inflammation, altered cell growth, and changes in apoptosis .
Propriétés
IUPAC Name |
5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPQLGKWWLMKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409917 | |
| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187949-90-2 | |
| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)



![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)





![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
